N-(4-Butoxybenzyl)(3-pyridinyl)methanamine
Description
N-(4-Butoxybenzyl)(3-pyridinyl)methanamine is a methanamine derivative featuring a 4-butoxybenzyl group attached to the nitrogen atom and a 3-pyridinyl substituent. The 3-pyridinyl moiety introduces aromaticity with a nitrogen heteroatom, enabling hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-3-11-20-17-8-6-15(7-9-17)12-19-14-16-5-4-10-18-13-16/h4-10,13,19H,2-3,11-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTYWTCDZGMALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-Butoxybenzyl)(3-pyridinyl)methanamine typically involves the reaction of 4-butoxybenzyl chloride with 3-pyridinylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(4-Butoxybenzyl)(3-pyridinyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted products.
Scientific Research Applications
N-(4-Butoxybenzyl)(3-pyridinyl)methanamine is utilized in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug discovery and development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Butoxybenzyl)(3-pyridinyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs with Substituted Benzyl Groups
N-(4-Methylbenzyl)-1-(4-methylphenyl)methanamine (1-43)
- Structure : Benzyl group substituted with methyl at the para position.
- Key Differences : The absence of a pyridinyl group and shorter alkyl chain (methyl vs. butoxy) reduces lipophilicity and electronic complexity.
- Implications : Lower molecular weight (compared to butoxy derivatives) may favor solubility but limit bioavailability in hydrophobic environments .
N-(4-Chlorobenzyl)-1-(4-chlorophenyl)methanamine (1-44)
- Structure : Chlorine substituents on both benzyl and phenyl groups.
- Applications : Chlorinated analogs are common in pesticides; however, butoxy derivatives may offer improved environmental persistence .
N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine
- Structure : Methoxybenzyl and nitro-substituted phenyl groups.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating butoxy group. This alters reactivity in electrophilic substitution or redox reactions .
Analogs with Pyridinyl Substituents
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine
- Structure : Pyridin-4-ylmethyl and fluorinated methoxybenzyl groups.
- Key Differences : The pyridine ring’s nitrogen at the 4-position (vs. 3-position in the target compound) modifies electronic distribution and binding affinity. Fluorine enhances metabolic stability but may reduce solubility compared to butoxy .
N-[1-(3-Pyridinyl)ethylidene]-methanamine N-Oxide
- Structure : Ethylidene-linked 3-pyridinyl group and N-oxide.
- Key Differences: The N-oxide increases polarity and hydrogen-bonding capacity, making it more water-soluble than the target compound.
Physicochemical and Functional Comparisons
| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|
| N-(4-Butoxybenzyl)(3-pyridinyl)methanamine | ~284 (estimated) | 4-butoxybenzyl, 3-pyridinyl | High lipophilicity, moderate polarity |
| N-(4-Methylbenzyl)-1-(4-methylphenyl)methanamine | ~211 | 4-methylbenzyl, 4-methylphenyl | Low solubility, high volatility |
| N-(4-Chlorobenzyl)-1-(4-chlorophenyl)methanamine | ~266 | 4-chlorobenzyl, 4-chlorophenyl | High polarity, halogen bonding capability |
| (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine | ~262 | 4-fluoro-3-methoxybenzyl, pyridin-4-ylmethyl | Moderate lipophilicity, fluorinated stability |
Biological Activity
N-(4-Butoxybenzyl)(3-pyridinyl)methanamine is a compound that has garnered interest in various fields due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a butoxy group and a pyridine moiety. This structure is significant as it influences the compound's interaction with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It modulates the activity of these targets, leading to various biochemical and physiological effects. The exact pathways depend on the context of its use, including:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cellular functions.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that it possesses antibacterial and antifungal activity, making it a candidate for further exploration in treating infections.
| Activity | Target Organism | Mechanism |
|---|---|---|
| Antibacterial | Various bacteria | Disruption of cell wall synthesis |
| Antifungal | Candida spp. | Inhibition of hyphal growth |
2. Anti-inflammatory Effects
Research has indicated that this compound may exhibit anti-inflammatory properties. It could potentially inhibit the production of pro-inflammatory cytokines, thus contributing to reduced inflammation in various models.
3. Anticancer Potential
Emerging studies suggest that this compound may have anticancer effects. Preliminary data indicate its ability to induce apoptosis in cancer cell lines, including:
| Cancer Type | Cell Line | Effect |
|---|---|---|
| Lung cancer | A549 | Induction of apoptosis |
| Colon cancer | HT-29 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.
- Anti-inflammatory Mechanism : In vitro assays revealed that the compound significantly reduced TNF-alpha levels in macrophages, indicating its role in modulating inflammatory responses.
- Anticancer Activity : In vivo studies using mouse models showed that administration of this compound led to a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
